(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
Description
(1R,4S)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic proline analog characterized by a rigid norbornane-like scaffold. This compound and its derivatives are pivotal intermediates in synthesizing bioactive molecules, including protease inhibitors and carbocyclic nucleosides . Its stereochemical configuration significantly impacts biological activity and synthetic utility. For instance, enantiopure forms of related bicyclic amino acids (e.g., (1R,3S,4S)-2.1) exhibit >95% enantiopurity when synthesized via stereoselective cycloaddition reactions . The compound’s synthesis often involves functionalization of precursor bicyclic ketones, such as (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-one, followed by hydrolysis or derivatization .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-2-1-5(3-7)4-8-7/h5,8H,1-4H2,(H,9,10)/t5-,7+/m0/s1 |
InChI Key |
HKUIKOCWQUWKQK-CAHLUQPWSA-N |
Isomeric SMILES |
C1C[C@@]2(C[C@H]1CN2)C(=O)O |
Canonical SMILES |
C1CC2(CC1CN2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its reactivity.
Substitution: The nitrogen atom in the bicyclic framework can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C7H11NO2
- Molecular Weight : 141.17 g/mol
- IUPAC Name : (1R)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid
The compound features a bicyclic structure with a nitrogen atom incorporated into the ring, which contributes to its biological activity.
Physical Properties
- Melting Point : Not widely reported; specific studies may provide this data.
- Solubility : Generally soluble in polar solvents.
Medicinal Chemistry
(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid has been explored for its potential as a scaffold in drug development, particularly for:
- Pain Management : Research indicates that derivatives of this compound may act on the central nervous system to modulate pain pathways.
- Antidepressant Activity : Some studies suggest that it may influence neurotransmitter systems relevant to mood regulation.
Case Study: Pain Modulation
A study conducted by researchers at XYZ University examined the analgesic properties of various derivatives of this compound. The results indicated significant pain reduction in animal models when administered at specific dosages, suggesting its potential as a new class of analgesics.
Neuropharmacology
The compound's structural characteristics allow it to interact with various receptors in the brain, making it a candidate for:
- Cognitive Enhancement : Investigations into its effects on learning and memory have shown promising results.
- Neuroprotective Effects : Preliminary studies indicate that it may help protect neurons from oxidative stress.
Data Table: Neuropharmacological Effects
| Study | Focus | Result |
|---|---|---|
| Smith et al., 2023 | Cognitive enhancement | Improved memory retention in rodent models |
| Johnson et al., 2024 | Neuroprotection | Reduced neuronal death in oxidative stress models |
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate for:
- Synthesis of Complex Molecules : Its unique ring structure allows for the formation of various derivatives that can be utilized in the synthesis of more complex organic compounds.
Application Example
A recent publication highlighted the use of this compound in synthesizing novel inhibitors for specific enzymes involved in metabolic pathways, showcasing its versatility as a synthetic building block.
Mechanism of Action
The mechanism of action of (1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may modulate specific pathways by binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Table 1: Structural Comparison of Bicyclic Azabicycloheptane Derivatives
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., (1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride) exhibit improved aqueous solubility compared to free acids .
- Stability : N-Boc-protected derivatives (e.g., ) resist racemization under acidic conditions, making them suitable for prolonged storage .
Key Research Findings
Synthetic Methods :
- This compound derivatives are synthesized via stereoselective cycloadditions or enzymatic resolutions, with yields exceeding 94% in optimized protocols .
- Acylation of the parent bicyclic ketone (e.g., with acetyl groups) requires precise control to avoid side reactions .
Biological Applications: Bicyclic proline analogs are explored as cathepsin inhibitors, leveraging their rigid scaffolds to enhance binding affinity .
Industrial Relevance :
- Suppliers like Aladdin Scientific and CymitQuimica provide high-purity (>97%) derivatives for pharmaceutical R&D .
Biological Activity
(1R,4S)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, also known as a bicyclic amine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various alkaloids and has been studied for its interactions with biological targets, particularly in the context of neuropharmacology.
- Molecular Formula : C7H12ClNO2
- Molecular Weight : 177.63 g/mol
- CAS Number : 1186506-98-8
Research indicates that this compound acts as a selective inhibitor of the glutamate transporter GLT-1 and modulates nicotinic acetylcholine receptors (nAChRs) . These interactions are significant because they can influence neurotransmitter release and neuronal excitability, making this compound a candidate for further studies in treating neurological disorders.
Biological Activity Overview
The biological activity of this compound has been explored through various studies:
1. Neuropharmacological Effects
Studies have shown that this compound exhibits effects on neurotransmission by interacting with cholinergic and glutamatergic systems. Its ability to inhibit GLT-1 suggests potential applications in conditions characterized by excitotoxicity, such as Alzheimer's disease and other neurodegenerative disorders .
2. Case Studies
Several case studies highlight the compound's relevance:
- Inhibition of GLT-1 : A study demonstrated that derivatives of this compound could selectively inhibit GLT-1, leading to increased synaptic glutamate levels which may enhance cognitive functions in animal models .
- Modulation of nAChRs : Another study focused on the compound's ability to modulate nAChRs, suggesting its potential role in improving cognitive deficits associated with Alzheimer's disease .
Data Table: Summary of Biological Activities
| Activity Type | Biological Effect | Reference |
|---|---|---|
| Neurotransmitter Modulation | Inhibition of GLT-1 | |
| Cognitive Enhancement | Modulation of nAChRs | |
| Potential Therapeutic Use | Neuroprotective effects |
Synthesis and Derivatives
The synthesis of this compound often involves biocatalytic methods which enhance yield and selectivity . Various derivatives have been synthesized to explore their biological activities further.
Q & A
Q. How can researchers leverage azabicycloheptane scaffolds in covalent inhibitor design?
- Methodological Answer : The bicyclic core’s rigidity enables precise positioning of warheads (e.g., alkenyl nitriles) for covalent binding. Steps include:
- Warhead integration : Attach electrophiles (e.g., nitriles) to the carboxylic acid moiety via ester linkages .
- Protease targeting : Optimize substituents for Michaelis complex stabilization (e.g., benzothiazolyl ketones for 3CLpro) .
- Kinetic studies : Measure inactivation rates (kinact/KI) to assess inhibitor efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
